molecular formula C20H17ClN2O3 B3036754 1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide CAS No. 400077-70-5

1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide

Cat. No. B3036754
CAS RN: 400077-70-5
M. Wt: 368.8 g/mol
InChI Key: QDPOCKKKMMINTE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide, also known as CMP-oxopyridine-3-carboxamide, is a small molecule that has been widely studied for its potential applications in scientific research. CMP-oxopyridine-3-carboxamide is a synthetic compound that has been used to study various biological and biochemical processes, including enzyme inhibition, protein-protein interaction, and cell signaling pathways. This molecule has also been investigated for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : A series of new derivatives, including 1,3-diaryl pyrazole bearing 2-oxopyridine-3,5-dicarbonitrile derivatives, have been synthesized and characterized. These derivatives were developed via cyclization of key intermediates with different 2-arylidenemalononitrile, indicating potential in chemical synthesis and compound development (Khalifa, Al-Omar, & Nossier, 2017).

  • Crystal Structure Analysis : Studies on the crystal structures of anticonvulsant enaminones, including compounds structurally related to 1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide, have revealed insights into their hydrogen bonding patterns and conformational characteristics (Kubicki, Bassyouni, & Codding, 2000).

  • Antimicrobial Potential : Compounds with structural similarities have been evaluated for their in vitro antibacterial and antifungal activities, highlighting potential applications in antimicrobial research (Desai, Dodiya, & Shihora, 2011).

Molecular Interactions and Applications

  • NMR and X-ray Diffraction Studies : Studies involving NMR and X-ray diffraction have provided valuable information on the tautomeric structures and molecular interactions of related compounds, furthering the understanding of their chemical behavior (Quiroga et al., 1999).

  • Potential Radiotracer Development : Research on compounds with structural similarities has explored their feasibility as radiotracers for studying specific receptors in the brain, demonstrating potential applications in medical imaging (Katoch-Rouse & Horti, 2003).

  • Antimicrobial and Antifungal Activities : Various synthesized compounds related to 1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide have shown significant inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-26-17-10-8-16(9-11-17)22-19(24)18-3-2-12-23(20(18)25)13-14-4-6-15(21)7-5-14/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPOCKKKMMINTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701126290
Record name 1-[(4-Chlorophenyl)methyl]-1,2-dihydro-N-(4-methoxyphenyl)-2-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide

CAS RN

400077-70-5
Record name 1-[(4-Chlorophenyl)methyl]-1,2-dihydro-N-(4-methoxyphenyl)-2-oxo-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400077-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-1,2-dihydro-N-(4-methoxyphenyl)-2-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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